2-Bromo-5-(1-hydroxybutyl)benzonitrile
Description
2-Bromo-5-(1-hydroxybutyl)benzonitrile is a brominated aromatic nitrile derivative featuring a hydroxyl-substituted butyl chain at the para position relative to the nitrile group. The compound’s hydroxylbutyl substituent introduces steric bulk and hydrogen-bonding capacity, distinguishing it from simpler brominated benzonitriles. This structural complexity suggests applications in pharmaceuticals, agrochemicals, or as intermediates in catalytic cross-coupling reactions .
Properties
Molecular Formula |
C11H12BrNO |
|---|---|
Molecular Weight |
254.12 g/mol |
IUPAC Name |
2-bromo-5-(1-hydroxybutyl)benzonitrile |
InChI |
InChI=1S/C11H12BrNO/c1-2-3-11(14)8-4-5-10(12)9(6-8)7-13/h4-6,11,14H,2-3H2,1H3 |
InChI Key |
YYRBMVZMADKHOY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC(=C(C=C1)Br)C#N)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison :
- The hydroxylbutyl chain in 2-bromo-5-(1-hydroxybutyl)benzonitrile introduces greater steric hindrance and lipophilicity compared to the hydroxyl group in 5-bromo-2-hydroxybenzonitrile. This may reduce crystallinity but enhance solubility in organic solvents.
5-Bromo-2-methylbenzonitrile (CAS 156001-51-3)
Comparison :
- The methyl group in 5-bromo-2-methylbenzonitrile lacks hydrogen-bonding capability, contrasting with the hydroxylbutyl group in the target compound. This difference likely reduces intermolecular interactions and alters reactivity in nucleophilic substitutions.
2-Bromo-5-(trifluoromethyl)benzonitrile (CAS 1483-55-2)
Comparison :
- The trifluoromethyl group is strongly electron-withdrawing, enhancing electrophilic aromatic substitution reactivity compared to the electron-donating hydroxylbutyl group. This results in lower melting/boiling points and distinct solubility profiles.
4-[(5-Bromo-2-hydroxybenzyl)amino]benzonitrile (CAS 62625-24-5)
- Structure: Contains an amino-benzyl group linked to the benzonitrile core .
- Applications: Potential biological activity (e.g., kinase inhibitors) due to the amino group .
Comparison :
- This may make 62625-24-5 more suitable for metal-catalyzed reactions or as a pharmacophore.
Data Table: Key Properties of Compared Compounds
Research Findings and Trends
- Hydrogen Bonding : Compounds with hydroxyl groups (e.g., 5-bromo-2-hydroxybenzonitrile) exhibit stronger intermolecular interactions, enhancing crystallinity and thermal stability .
- Electron Effects : Electron-withdrawing groups (e.g., CF₃) increase electrophilicity, while electron-donating groups (e.g., hydroxybutyl) may stabilize intermediates in catalytic reactions .
- Biological Activity: Substituents like amino-benzyl or hydroxylbutyl groups correlate with applications in drug discovery, likely due to improved bioavailability or target binding .
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